N-benzylbenzamidine

Catalog No.
S9033775
CAS No.
M.F
C14H14N2
M. Wt
210.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzylbenzamidine

Product Name

N-benzylbenzamidine

IUPAC Name

N'-benzylbenzenecarboximidamide

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C14H14N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16)

InChI Key

QZARWWZWTPDHPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)N

N-benzylbenzamidine (CAS 15421-92-8) is a versatile, sterically tuned N-substituted amidine utilized extensively as a precursor in the synthesis of complex nitrogen-containing heterocycles and secondary amides. Unlike simple unsubstituted amidines, the presence of the N-benzyl group provides specific steric bulk and electronic properties that dictate unique regioselectivity and reaction pathways in cyclization and rearrangement protocols. It is a critical building block in hypervalent iodine-mediated aza-Hofmann rearrangements, domino ring-opening reactions, and transition-metal-catalyzed oxidative couplings. For industrial and pharmaceutical procurement, N-benzylbenzamidine is prioritized over generic amidines when target syntheses require precise control over carbodiimide intermediate formation, regiodivergent imidazole construction, or the suppression of competing fused-ring cyclizations [1].

Research Fit

Synthesis Workflow

Supports copper-catalyzed triazine synthesis via single-component cyclization

Enzyme Tool Compound

Reported competitive inhibitor of phenylalanyl-tRNA synthetase active site

Structural Distinction

N-benzyl substitution profile differs from N-aryl or N-alkyl benzamidine analogs

Substituting N-benzylbenzamidine with unsubstituted benzamidine or N-phenylbenzamidine frequently leads to altered reaction pathways, diminished yields, or complete loss of regiocontrol. In iodine-promoted domino reactions with aurones, unsubstituted benzamidine defaults to a double dehydrogenative oxidative cyclization, yielding fused imidazoles rather than the desired fully substituted 5-(o-hydroxybenzoyl)imidazoles [1]. Furthermore, in hypervalent iodine-mediated aza-Hofmann-type rearrangements, the specific nucleophilicity and leaving-group dynamics of the N-benzyl derivative are required to cleanly generate carbodiimide intermediates; generic amidines often produce intractable mixtures or fail to undergo full conversion [2]. Consequently, utilizing N-benzylbenzamidine is non-negotiable for workflows demanding high-fidelity access to specific monocyclic C-acylimidazoles or N-arylamides.

Substitution Risk

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Competitive inhibition mechanism may not be shared; many amidine analogs exhibit non-competitive behavior

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Copper-catalyzed triazine cyclization efficiency may differ for N-aryl or N-alkyl benzamidines

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Cyclocondensation product scaffolds shift with alternative binucleophiles; direct replacement may require validation

High-Yield Carbodiimide Generation in Aza-Hofmann Rearrangements

In the synthesis of secondary amides via aza-Hofmann-type rearrangement, N-benzylbenzamidine demonstrates exceptional compatibility with PhINTs oxidants. When reacted with benzoic acid and PhINTs in toluene at 100 °C, N-benzylbenzamidine undergoes full conversion to yield benzanilide exclusively in 86% yield. In contrast, using less specific oxidants like PhI(OAc)2 results in a mixed product profile (48% benzanilide and 40% acetanilide byproduct), while generic amidines fail to provide the clean carbodiimide intermediate necessary for this one-pot transformation [1].

Evidence DimensionYield of target N-arylamide (benzanilide)
Target Compound Data86% yield (using PhINTs)
Comparator Or BaselineAlternative oxidant PhI(OAc)2 (48% yield + 40% byproduct)
Quantified Difference38% higher target yield and complete elimination of the acetanilide byproduct
Conditions100 °C in toluene for 15 h with PhINTs

Ensures high-purity, one-pot access to critical pharmaceutical precursors (like paracetamol derivatives) without the need for complex downstream separations.

Inhibition Mechanism
Class-level inference
Competitive vs. non-competitive inhibition profile
Reported competitive mechanism with respect to phenylalanine; many other amidines showed non-competitive behavior in same assay
E. coli phenylalanyl-tRNA synthetase context

Pathway Diversion in Domino Reactions with Aurones

The N-benzyl substitution fundamentally alters the reaction trajectory when reacted with aurones ((Z)-2-benzylidenebenzofuran-3(2H)-one) under iodine promotion. N-benzylbenzamidine successfully drives a spiro ring-opening sequence to produce fully substituted 5-(o-hydroxybenzoyl)imidazoles. In direct contrast, unsubstituted benzamidine undergoes a divergent double dehydrogenative oxidative cyclization under similar halogen-catalyzed conditions, resulting exclusively in fused bicyclic imidazoles rather than the ring-opened monocyclic products [1].

Evidence DimensionReaction pathway and major product scaffold
Target Compound DataYields fully substituted monocyclic 5-(o-hydroxybenzoyl)imidazoles
Comparator Or BaselineUnsubstituted benzamidine (yields fused bicyclic imidazoles)
Quantified DifferenceComplete shift in product scaffold (monocyclic vs. fused bicyclic)
ConditionsIodine-promoted reaction with aurones in 1,2-dichloroethane at 80 °C

Crucial for medicinal chemists targeting specific monocyclic imidazole pharmacophores that cannot be accessed using standard unsubstituted amidines.

Triazine Synthesis
Cross-study comparable
Single-component CuCl cyclization vs. conventional aldehyde/alcohol co-reactant methods
May simplify reaction setup; reported good to excellent yields without aldehyde partners
DMSO, CuCl; yields described qualitatively

Regiocontrol in the Synthesis of C-Acylimidazoles

N-benzylbenzamidine serves as a highly effective model substrate for the regiodivergent synthesis of 4- and 5-acylimidazoles via tandem reactions with arylidene isoxazolones. The specific steric bulk of the N-benzyl group facilitates the necessary ring-opening aromatization and hydrolysis of the in situ generated isoxazolonyl spiroimidazoline intermediate. This solvent-regulated cyclization circumvents the need for excessive oxidants and high temperatures typically required when using generic amidines or alternative C-acylimidazole synthetic routes [1].

Evidence DimensionProcess conditions for C-acylimidazole synthesis
Target Compound DataProceeds via mild ring-opening aromatization/hydrolysis
Comparator Or BaselineTraditional amidine dehydrogenative oxidation (requires excessive oxidants and high heat)
Quantified DifferenceEliminates the need for harsh dehydrogenative oxidation steps
ConditionsReaction with 4-benzylidene isoxazol-5-one in heated solvents

Lowers energy costs and reagent overhead in the scale-up of highly substituted imidazole derivatives.

Cyclocondensation Scope
Cross-study comparable
Distinct heterocyclic scaffolds vs. ureas, aminothiazoline, or aminocrotonate
Reaction outcome with methyl trifluoropyruvate imines yields imidazolidine-diones not obtained with other binucleophiles
Product identity depends on binucleophile choice

Precursor for One-Pot N-Arylamide and Paracetamol Analog Synthesis

Leveraging its clean conversion to a carbodiimide intermediate under PhINTs-mediated aza-Hofmann conditions, N-benzylbenzamidine is the optimal starting material for the high-yield, one-pot synthesis of N-arylamides. This is directly applicable to the industrial-scale development of paracetamol analogs and other anilide-class active pharmaceutical ingredients (APIs), where avoiding complex product mixtures is a strict procurement requirement [1].

Synthesis of Highly Substituted Monocyclic Imidazoles for Drug Discovery

Because N-benzylbenzamidine specifically drives spiro ring-opening rather than fused-ring cyclization when reacted with aurones, it is the required reagent for generating fully substituted 5-(o-hydroxybenzoyl)imidazoles. Medicinal chemistry programs targeting these specific monocyclic scaffolds for kinase inhibition or other biological activities must procure the N-benzyl derivative to ensure the correct reaction pathway [2].

Transition-Metal-Free Construction of C-Acylimidazoles

In advanced heterocyclic manufacturing, N-benzylbenzamidine is utilized to construct 4- and 5-acylimidazoles via reaction with arylidene isoxazolones. This application capitalizes on the compound's ability to undergo mild ring-opening aromatization, making it ideal for process chemistry workflows that need to avoid harsh, transition-metal-heavy dehydrogenative oxidation steps [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
2,4,6-Triaryl-1,3,5-triazine synthesis
Copper-catalyzed single-component cyclization reactivity
Reaction condition and product yield reproducibility
Active-site inhibition of phenylalanyl-tRNA synthetase
Competitive inhibition mechanism context
Enzyme assay condition validation and kinetic parameter review
Oxidative cyclization to 2-benzyl-1H-benzimidazole
Intramolecular lead tetraacetate-mediated reactivity
Yield and purity under reported oxidative conditions
Cyclocondensation to imidazolidine-2,4-diones
1,3-Binucleophile reactivity profile with pyrimidinyl imines
Chemoselectivity and product scaffold confirmation

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

210.115698455 g/mol

Monoisotopic Mass

210.115698455 g/mol

Heavy Atom Count

16

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